Ethyl 1-formylcyclohexanecarboxylate
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Overview
Description
Ethyl 1-formylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It consists of a cyclohexane ring substituted with a formyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-formylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl formate in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the formate ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-formylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Ethyl 1-hydroxycyclohexanecarboxylate.
Substitution: Ethyl 1-aminocyclohexanecarboxylate.
Scientific Research Applications
Ethyl 1-formylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-formylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the biological activity of the compound .
Comparison with Similar Compounds
Ethyl 1-formylcyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl cyclohexanecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Ethyl 1-aminocyclohexanecarboxylate:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 1-formylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSHJOQEQOGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693865 |
Source
|
Record name | Ethyl 1-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36873-48-0 |
Source
|
Record name | Ethyl 1-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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